Ervogastat

Description

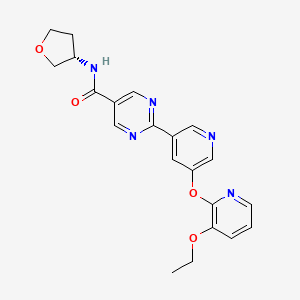

Structure

3D Structure

Properties

CAS No. |

2186700-33-2 |

|---|---|

Molecular Formula |

C21H21N5O4 |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C21H21N5O4/c1-2-29-18-4-3-6-23-21(18)30-17-8-14(9-22-12-17)19-24-10-15(11-25-19)20(27)26-16-5-7-28-13-16/h3-4,6,8-12,16H,2,5,7,13H2,1H3,(H,26,27)/t16-/m0/s1 |

InChI Key |

UKBQFBRPXKGJPY-INIZCTEOSA-N |

Isomeric SMILES |

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4CCOC4 |

Canonical SMILES |

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CCOC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ervogastat in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ervogastat (PF-06865571) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the terminal step of triglyceride synthesis. Developed by Pfizer, this compound has been investigated primarily for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in lipid metabolism. It includes an examination of its molecular target, downstream effects on lipid pathways, and a summary of available preclinical and clinical data. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of metabolic diseases.

Core Mechanism of Action: Selective Inhibition of DGAT2

This compound's primary mechanism of action is the direct and selective inhibition of the enzyme diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme located in the endoplasmic reticulum of hepatocytes and adipocytes that catalyzes the final and committed step in the synthesis of triglycerides (TGs) – the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[3]

Molecular Target: Diacylglycerol O-Acyltransferase 2 (DGAT2)

DGAT2 is one of two identified DGAT enzymes, the other being DGAT1. While both enzymes catalyze the same reaction, they have distinct roles and tissue expression patterns. DGAT1 is predominantly found in the intestine and is involved in the absorption of dietary fats.[4] In contrast, DGAT2 is highly expressed in the liver and adipose tissue and is the primary enzyme responsible for hepatic triglyceride synthesis, particularly utilizing de novo synthesized fatty acids.[3][4] The inhibition of hepatic DGAT2 is a therapeutic strategy to reduce the accumulation of triglycerides in the liver, a hallmark of NAFLD and NASH.[1][2]

Selectivity Profile

This compound demonstrates high selectivity for DGAT2. It has been shown to have vanishingly low potency against monoacylglycerol O-acyltransferases 1-3 (MOGAT1-3) and diacylglycerol O-acyltransferase 1 (DGAT1), with an IC50 greater than 50 μM for these enzymes.[2] This selectivity is crucial as the inhibition of DGAT1 has been associated with gastrointestinal side effects.[4]

Downstream Effects on Lipid Metabolism

By inhibiting DGAT2, this compound initiates a cascade of effects on hepatic lipid metabolism, extending beyond the simple reduction of triglyceride synthesis.

Reduction of Hepatic Steatosis

The most direct consequence of DGAT2 inhibition is the reduction of triglyceride synthesis within the liver. This leads to a decrease in the accumulation of fat in hepatocytes, a condition known as hepatic steatosis.[5] Preclinical and early clinical studies have demonstrated that this compound can significantly reduce liver fat content.[6][7]

Modulation of Lipoprotein Secretion

Hepatic triglycerides are packaged into very-low-density lipoproteins (VLDL) for secretion into the bloodstream. By limiting the availability of triglycerides, DGAT2 inhibition is hypothesized to reduce the assembly and secretion of VLDL particles.[8] This can lead to a decrease in circulating triglyceride levels.

Influence on Fatty Acid Pathways

Inhibition of the primary pathway for triglyceride synthesis can lead to a redirection of fatty acid metabolism. It is proposed that with DGAT2 inhibited, there may be an increase in fatty acid oxidation as an alternative metabolic fate for fatty acids that would otherwise be esterified into triglycerides.

Potential Regulation of SREBP Signaling

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are key transcription factors that regulate the expression of genes involved in de novo lipogenesis (DNL). Some evidence suggests that DGAT2 inhibition can down-regulate the activity of SREBP-1c, leading to a broader suppression of the entire lipogenic pathway.[3] This would represent a significant upstream regulatory effect of this compound.

The proposed signaling pathway for this compound's mechanism of action is depicted in the following diagram:

Quantitative Data from Preclinical and Clinical Studies

While comprehensive quantitative data for this compound monotherapy is limited in publicly available literature, the following tables summarize the key findings that have been reported.

Table 1: Preclinical Data

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Hepatic Triglycerides | Rodent models of NAFLD | Not specified | Dose-dependent reduction in hepatic triglyceride levels. | [5] |

| Plasma Lipoprotein Profile | Adult animal models | Not specified | Improved plasma lipoprotein profile with hepatic DGAT2 inhibition. | [2] |

Table 2: Clinical Data (Monotherapy)

| Parameter | Study Population | Dose(s) | Duration | Change from Baseline | Reference |

| Liver Fat | Patients with NAFLD | ≤300 mg BID | 14 days | Dose-dependent reductions of up to 41% (vs. 11% with placebo). | [3] |

| Fasting Serum Triglycerides | Patients with NAFLD | ≤300 mg BID | 14 days | Dose-dependent reductions of up to 24.5 mg/dL (vs. 7.0 mg/dL with placebo). | [3] |

Note: Detailed breakdowns of changes in LDL-C, HDL-C, and ApoB for this compound monotherapy are not consistently reported in the available literature. A Phase 2 study (MIRNA) primarily reported on the combination of this compound and clesacostat (B8194134), noting an "undesirable fasting lipid and apolipoprotein profile" for the combination, but did not provide specific quantitative data for the monotherapy arms in the publicly accessible abstracts.[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the proprietary studies on this compound are not fully available in the public domain. However, based on standard methodologies in the field, the following sections outline the likely approaches used.

DGAT2 Enzyme Inhibition Assay (Biochemical Assay)

A biochemical assay is used to determine the in vitro potency of a compound against its target enzyme.

Objective: To measure the IC50 of this compound for DGAT2.

General Protocol:

-

Enzyme Source: Recombinant human DGAT2 enzyme is expressed and purified.

-

Substrates: Diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) are used as substrates.

-

Assay Buffer: A suitable buffer containing co-factors and stabilizers is prepared.

-

Compound Preparation: this compound is serially diluted in a solvent like DMSO.

-

Reaction: The DGAT2 enzyme, substrates, and varying concentrations of this compound are incubated together for a defined period at a controlled temperature (e.g., 37°C).

-

Quenching and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system.

-

Quantification: The amount of radiolabeled triglyceride formed is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

The following diagram illustrates a generalized workflow for a DGAT2 biochemical assay:

References

- 1. pfizer.com [pfizer.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Efficacy and safety of this compound alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biopharma-asia.com [biopharma-asia.com]

- 8. researchgate.net [researchgate.net]

The Journey of Ervogastat: A Deep Dive into its Discovery and Clinical Development for NASH

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ervogastat (PF-06865571) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme pivotal in the final step of triglyceride synthesis. Developed by Pfizer, this investigational small molecule is currently in clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its assessment.

Introduction: Targeting DGAT2 in NASH

Non-alcoholic steatohepatitis (NASH) is a growing global health concern with no approved pharmacological treatments. A key pathological feature of NASH is the excessive accumulation of triglycerides in the liver (steatosis), which can lead to inflammation, cellular injury, and fibrosis. Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the triglyceride synthesis pathway, primarily expressed in the liver and adipose tissue.[1] It catalyzes the final and committed step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[2] Inhibition of DGAT2 presents a promising therapeutic strategy to reduce hepatic steatosis and potentially halt the progression of NASH.[3][4] this compound was designed as a potent and selective inhibitor of DGAT2 to address this unmet medical need.[5]

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization program initiated from a prototype DGAT2 inhibitor, PF-06427878.[5] While this initial compound demonstrated efficacy, the discovery program for this compound aimed to enhance its drug-like properties, including metabolic stability and membrane permeability.[3]

A key modification involved replacing a metabolically labile motif in the prototype with a 3,5-disubstituted pyridine (B92270) system. This change was crucial in mitigating potential safety risks associated with the formation of a reactive quinone metabolite.[5] Further structure-activity relationship (SAR) studies focused on the amide portion of the molecule, leading to the identification of this compound as a clinical candidate with an improved profile.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT2. This inhibition blocks the final step of triglyceride synthesis in the liver, leading to a reduction in hepatic triglyceride accumulation.[7] The reduction in hepatic fat is a primary therapeutic goal in the management of NASH.

Furthermore, the inhibition of DGAT2 has been shown to down-regulate the expression of genes involved in de novo lipogenesis, the process of synthesizing fatty acids from other precursors.[8] This effect is mediated, in part, through the modulation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that governs the expression of lipogenic genes.[8]

Preclinical Development

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of human DGAT2 in biochemical assays. The selectivity of this compound was established by testing it against other related acyltransferases, including DGAT1 and monoacylglycerol O-acyltransferases (MGATs), where it showed significantly lower or no inhibitory activity.[9]

| Target | IC50 (nM) | Species |

| DGAT2 | 17.2 | Human |

| DGAT2 | 833 | Rat |

| DGAT1 | >50,000 | Human |

| MGAT1 | >50,000 | Human |

| MGAT2 | >50,000 | Human |

| MGAT3 | >50,000 | Human |

| Table 1: In Vitro Potency and Selectivity of this compound.[9] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species, including rats and monkeys. These studies were essential to predict the human pharmacokinetic parameters and to establish a safe and effective dosing regimen for clinical trials.

| Parameter | Rat | Monkey |

| Volume of Distribution (Vss, L/kg) | 0.71 | 0.91 |

| Table 2: Preclinical Pharmacokinetic Parameters of this compound.[10] |

In Vivo Efficacy in Animal Models

The in vivo efficacy of this compound was assessed in rodent models of NASH. In one key study, rats maintained on a high-fat, high-sucrose, and high-cholesterol "Western" diet were treated orally with this compound.[10] This model mimics the metabolic abnormalities and liver pathology observed in human NASH. Treatment with this compound led to a significant reduction in both plasma and hepatic triglyceride levels, demonstrating its potential to reverse steatosis.[3]

Clinical Development

This compound has progressed through Phase 1 and into Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with NASH.

Phase 1 Studies

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of this compound. The predicted human half-life of this compound was approximately 1.5 to 5 hours.[10] A drug-drug interaction study was also conducted to assess the potential for interactions when co-administered with Clesacostat (B8194134), an acetyl-CoA carboxylase (ACC) inhibitor, another class of drugs being investigated for NASH. The study found no clinically meaningful pharmacokinetic interactions between the two drugs.[11]

Phase 2 Clinical Trial (MIRNA - NCT04321031)

The MIRNA study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of this compound as a monotherapy and in combination with Clesacostat in patients with biopsy-confirmed NASH and fibrosis stage F2 or F3.[12]

Efficacy Results:

The primary endpoint of the study was the proportion of patients achieving either NASH resolution without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of NASH. While this compound monotherapy at various doses did not meet the primary endpoint, the combination therapy of this compound and Clesacostat did.[12] However, all doses of this compound alone did show a greater effect on MASH resolution without worsening of fibrosis compared to placebo.[12]

| Treatment Group | Proportion of Patients Achieving Primary Endpoint (%) | Difference from Placebo (%) [90% CI] |

| Placebo | 38 | - |

| This compound 25 mg | 46 | 8 [-11 to 27] |

| This compound 75 mg | 52 | 14 [-4 to 32] |

| This compound 150 mg | 50 | 12 [-7 to 30] |

| This compound 300 mg | 45 | 7 [-12 to 27] |

| Table 3: Primary Efficacy Endpoint Results from the MIRNA Phase 2 Study (Monotherapy Arms).[12] |

Safety and Tolerability:

This compound was generally well-tolerated. The most common adverse events were mild to moderate in severity.[12]

| Adverse Event | Placebo (n=34) | This compound 25 mg (n=35) | This compound 75 mg (n=48) | This compound 150 mg (n=42) | This compound 300 mg (n=31) |

| Serious Adverse Events (%) | 3 | 3 | 10 | 2 | 13 |

| Table 4: Incidence of Serious Adverse Events in the MIRNA Phase 2 Study (Monotherapy Arms).[12] |

Regulatory Status

In May 2022, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to the combination therapy of this compound and Clesacostat for the treatment of NASH with liver fibrosis.[5][13] This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.

Future Directions

The results of the Phase 2 MIRNA study will inform the design of a potential Phase 3 development program for this compound, likely in combination with Clesacostat.[5] Further research will continue to explore the long-term safety and efficacy of this novel DGAT2 inhibitor in a larger patient population.

Conclusion

This compound represents a targeted therapeutic approach for the treatment of NASH by inhibiting DGAT2, a key enzyme in hepatic triglyceride synthesis. The discovery and development program has successfully identified a potent and selective molecule that has demonstrated target engagement and a favorable safety profile in clinical trials. While monotherapy did not meet the primary endpoint in the Phase 2 MIRNA study, the data supports its continued investigation, particularly in combination with other agents like Clesacostat. The journey of this compound from a rational drug design concept to a clinical-stage candidate underscores the potential of targeting lipid metabolism pathways to address the complex pathology of NASH.

Experimental Protocols

In Vitro DGAT2 Inhibition Assay (General Methodology)

The potency of this compound against human DGAT2 was determined using a biochemical assay. This assay typically involves the use of a recombinant human DGAT2 enzyme and measures the incorporation of a radiolabeled substrate, such as [¹⁴C]oleoyl-CoA, into triglycerides in the presence of diacylglycerol. The reaction is incubated for a specified period, and the resulting radiolabeled triglycerides are then separated from the unreacted substrate, often using thin-layer chromatography or scintillation proximity assay. The amount of radioactivity incorporated into the triglyceride fraction is quantified, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.

In Vivo Efficacy Study in a Rat Model of NASH (General Methodology)

Male Sprague-Dawley rats are typically used for this type of study. The animals are fed a high-fat, high-sucrose, and high-cholesterol "Western" diet for a specified period to induce a NASH-like phenotype, characterized by hepatic steatosis. A baseline assessment of plasma and liver triglycerides is often performed. The animals are then randomized into vehicle control and this compound treatment groups. This compound is administered orally, typically twice daily, for a defined treatment period (e.g., 8 days). At the end of the treatment period, blood samples are collected for the analysis of plasma triglycerides and other relevant biomarkers. The animals are then euthanized, and their livers are harvested. A portion of the liver is used for the quantification of hepatic triglycerides, and another portion is fixed in formalin for histopathological evaluation to assess the degree of steatosis, inflammation, and ballooning.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfizer.com [pfizer.com]

- 6. This compound | PF-06865571 | DGAT2 inhibitor | Sun-shinechem [sun-shinechem.com]

- 7. eolas-bio.co.jp [eolas-bio.co.jp]

- 8. mdpi.com [mdpi.com]

- 9. probechem.com [probechem.com]

- 10. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor this compound in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of this compound alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fattyliver.ca [fattyliver.ca]

Ervogastat: A Selective Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibitor for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH), represents a significant unmet medical need, with a growing global prevalence and no approved pharmacological therapies. A key pathological feature of MASH is the excessive accumulation of triglycerides in the liver (hepatic steatosis), which can lead to inflammation, cellular damage, and fibrosis. Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the terminal step of triglyceride synthesis. Ervogastat (PF-06865571) is a potent and selective small-molecule inhibitor of DGAT2 developed by Pfizer for the treatment of MASH. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, selectivity, and the experimental methodologies used in its evaluation.

Introduction: The Role of DGAT2 in Hepatic Triglyceride Synthesis

Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final, committed step in the synthesis of triglycerides from diacylglycerol and acyl-CoA. Two isoforms, DGAT1 and DGAT2, have been identified. While both enzymes perform the same catalytic function, they are encoded by different genes and exhibit distinct tissue distribution and physiological roles.[1] DGAT1 is predominantly expressed in the small intestine and plays a role in the absorption of dietary fats.[1] In contrast, DGAT2 is highly expressed in the liver and is the primary enzyme responsible for hepatic triglyceride synthesis, particularly utilizing fatty acids derived from de novo lipogenesis.[1][2]

The central role of DGAT2 in hepatic lipid metabolism makes it a compelling therapeutic target for MASH. Inhibition of DGAT2 is hypothesized to reduce hepatic steatosis by directly blocking the synthesis of new triglycerides.

Mechanism of Action of this compound

This compound is an orally bioavailable, potent, and selective inhibitor of DGAT2.[3][4] By binding to and inhibiting the enzymatic activity of DGAT2, this compound directly reduces the rate of triglyceride synthesis in hepatocytes.[3][5] This leads to a decrease in the accumulation of triglycerides within lipid droplets in the liver, thereby ameliorating hepatic steatosis.[5]

Beyond its direct enzymatic inhibition, preclinical evidence suggests that DGAT2 inhibition by this compound may also have downstream effects on lipid metabolism. Studies have shown that DGAT2 inhibition can lead to a reduction in the expression of genes regulated by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that controls de novo lipogenesis.[1][6] This suggests a dual mechanism of action: direct inhibition of triglyceride synthesis and suppression of the lipogenic pathway.

Signaling Pathway: DGAT2 in Triglyceride Synthesis and the Impact of this compound

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for DGAT2 and significant selectivity over other related acyltransferases.

| Enzyme | IC50 (nM) | Reference |

| DGAT2 | 17.2 | [4] |

| DGAT1 | > 50,000 | [7] |

| MOGAT1 | > 50,000 | [7] |

| MOGAT2 | > 50,000 | [1] |

| MOGAT3 | > 50,000 | [1][7] |

Preclinical Efficacy in a Rat Model of NASH

In a preclinical study using rats fed a Western diet, this compound demonstrated a dose-dependent reduction in both plasma and hepatic triglycerides over a seven-day period.

| Treatment Group | Plasma Triglycerides (mg/dL) | Hepatic Triglycerides | Reference |

| Healthy Diet | ~60 | Lowered | [8] |

| Western Diet (untreated) | ~190 | Elevated | [8] |

| Western Diet + this compound | Dose-dependent reduction towards healthy levels | Favorable reduction | [8] |

Clinical Efficacy in Patients with MASH

A Phase 2a clinical trial evaluated the effect of this compound in combination with clesacostat (B8194134) (an ACC inhibitor) on liver fat content in patients with MASH over a 6-week period.

| Treatment Group (Twice Daily) | Mean Reduction in Liver Fat (%) | Reference |

| Placebo | 4 | [9] |

| 25 mg this compound + 10 mg Clesacostat | 54 | [9] |

| 100 mg this compound + 10 mg Clesacostat | 58 | [9] |

| 300 mg this compound + 10 mg Clesacostat | 48 | [9] |

| 300 mg this compound + 20 mg Clesacostat (Once Daily) | 60 | [9] |

A separate Phase 2 study (MIRNA) evaluated this compound as a monotherapy. While the primary endpoint was not met for monotherapy, the data supports its continued investigation.

| Treatment Group | Proportion of Patients Achieving Primary Endpoint (%) | Reference |

| Placebo | 38 | [3] |

| This compound 25 mg | 46 | [3] |

| This compound 75 mg | 52 | [3] |

| This compound 150 mg | 50 | [3] |

| This compound 300 mg | 45 | [3] |

Experimental Protocols

In Vitro DGAT2 Enzyme Inhibition Assay (Representative Protocol)

This protocol outlines a general methodology for determining the IC50 of a DGAT2 inhibitor.

Caption: Workflow for in vitro DGAT2 inhibition assay.

Methodology:

-

Enzyme Preparation: Microsomes are prepared from cells overexpressing human DGAT2 (e.g., Sf9 insect cells or HEK293 cells).

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Substrate Preparation: A substrate mixture is prepared containing diacylglycerol and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) in an appropriate assay buffer.

-

Reaction Initiation and Incubation: The enzyme preparation is pre-incubated with the inhibitor or vehicle (DMSO) for a defined period at 37°C. The reaction is initiated by the addition of the substrate mixture and incubated for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a mixture of isopropanol, heptane, and water. The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

-

Lipid Separation: The organic phase containing the lipids is collected and the lipids are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled triglyceride is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Measurement of Liver Fat Content in Clinical Trials (MRI-PDFF)

Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and quantitative method for measuring liver fat content.

Caption: Workflow for liver fat measurement using MRI-PDFF in a clinical trial.

Methodology:

-

Patient Preparation: Patients are instructed to fast for a specified period before the scan to minimize postprandial variations in liver fat.

-

MRI Acquisition: Patients undergo a non-contrast abdominal MRI scan using a scanner equipped with a specific multi-echo gradient echo sequence designed for fat quantification.[7][10][11]

-

Image Processing: The acquired MR images are processed using specialized software that corrects for confounding factors such as T1 bias and T2* decay.[10]

-

PDFF Calculation: The software generates a PDFF map, which provides a percentage value of fat content for each voxel of the liver.[10][11]

-

Data Extraction: Regions of interest (ROIs) are drawn on the PDFF maps to obtain an average liver fat percentage for each patient at baseline and follow-up.[10]

-

Analysis: The change in liver fat percentage from baseline is calculated for each treatment group to assess the efficacy of the intervention.

Preclinical Diet-Induced MASH Model in Rats (Representative Protocol)

This protocol describes a common method for inducing MASH in rats to test the efficacy of therapeutic agents.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[8][12]

-

Diet: After an acclimatization period on a standard chow diet, the rats are switched to a "Western-style" diet, which is high in fat (e.g., 40-60% of calories), sucrose, and cholesterol.[8][12][13] This diet is provided for a period of several weeks to induce the key features of MASH, including steatosis, inflammation, and fibrosis.

-

Treatment Administration: this compound or a vehicle control is administered to the rats, typically via oral gavage, for a specified duration.

-

Endpoint Analysis: At the end of the study, blood and liver tissue are collected.

-

Plasma Analysis: Plasma is analyzed for triglyceride levels and other metabolic parameters.

-

Hepatic Triglyceride Measurement: Liver tissue is homogenized, and lipids are extracted. The triglyceride content is then quantified using a colorimetric or fluorometric assay.

-

Histopathology: Liver sections are stained (e.g., with Hematoxylin and Eosin, H&E) to assess the degree of steatosis, inflammation, and hepatocyte ballooning.

-

Conclusion

This compound is a potent and selective DGAT2 inhibitor with a clear mechanism of action in reducing hepatic triglyceride synthesis. Preclinical and clinical data have demonstrated its ability to reduce liver fat, a key driver of MASH pathology. Its high selectivity for DGAT2 over DGAT1 is a critical feature, potentially minimizing off-target effects. The ongoing clinical development of this compound, both as a monotherapy and in combination with other agents, holds promise for a new therapeutic option for patients with MASH. The experimental methodologies outlined in this document provide a framework for the continued investigation and evaluation of DGAT2 inhibitors in the context of metabolic diseases.

References

- 1. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. scbt.com [scbt.com]

- 5. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of multiple different high-fat diets on metabolism, inflammatory markers, dysbiosis, and liver histology: study on NASH rat model induced diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ervogastat (PF-06865571): A Technical Whitepaper on a Novel DGAT2 Inhibitor for Nonalcoholic Steatohepatitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ervogastat (PF-06865571) is a potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] Developed by Pfizer, it is under investigation for the treatment of non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis.[3][4] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and discovery workflow are included to support further research and development in this therapeutic area.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure was elucidated and confirmed by various spectroscopic methods.

Chemical Structure:

-

IUPAC Name: 2-[5-[(3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide[2][5]

-

SMILES: CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4CCOC4[2][5]

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁N₅O₄ | [2][5] |

| Molecular Weight | 407.43 g/mol | [5] |

| Solubility in DMSO | 81 mg/mL (198.81 mM) | [6] |

| Water Solubility | Insoluble | [6] |

Mechanism of Action and Therapeutic Rationale

This compound is a selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the triglyceride synthesis pathway.[1][3] DGAT2 catalyzes the final step of triglyceride formation from diacylglycerol and acyl-CoA. In the context of NASH, which is characterized by the accumulation of fat in the liver (hepatic steatosis), inhibiting DGAT2 is a promising therapeutic strategy.[4] By blocking this enzyme, this compound aims to reduce the synthesis and storage of triglycerides in hepatocytes, thereby alleviating steatosis and potentially halting the progression to more severe liver damage, such as inflammation and fibrosis.[4]

Signaling Pathway of DGAT2 in Hepatic Triglyceride Synthesis

The following diagram illustrates the central role of DGAT2 in the synthesis of triglycerides within hepatocytes and the point of intervention for this compound.

References

- 1. Discovery of this compound (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NASH Target Development Service for DAG O-Acyltransferase (DGAT) Inhibitors - Creative Biolabs [creative-biolabs.com]

- 4. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ervogastat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ervogastat (PF-06865571) is an investigational, orally available, small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1] Developed by Pfizer, it is currently in Phase 2 clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[2][3][4] NASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.

DGAT2 is a key enzyme in the final step of triglyceride synthesis. By selectively inhibiting DGAT2, this compound aims to reduce the accumulation of triglycerides in the liver, a central pathogenic feature of NASH.[5][6] This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical and clinical studies.

Pharmacokinetics

Preclinical Profile

Detailed pharmacokinetic parameters of this compound in preclinical species are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for informing clinical dose selection. The discovery of this compound involved modifications to a prototype inhibitor to enhance its metabolic stability and overall pharmacokinetic properties.[7]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Quantitative data from preclinical studies are not yet publicly available in the reviewed literature.

Clinical Pharmacokinetics

A Phase 1, open-label, fixed-sequence, two-period study (NCT04800349/C2541007) was conducted in six healthy adult male participants to assess the ADME of radiolabeled this compound.[1] The study involved a single 300 mg oral dose of [14C]PF-06865571 and, after a washout period, a single 100 µg intravenous dose of [14C]PF-06865571.[1]

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population |

|---|---|---|

| Absorption | ||

| Bioavailability (F) | Data not available | Healthy Males |

| Tmax (oral) | Data not available | Healthy Males |

| Distribution | ||

| Volume of Distribution (Vd) | Data not available | Healthy Males |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A | In vitro data[6][8] |

| Major Metabolites | M2 and M6[1] | Healthy Males |

| Elimination | ||

| Terminal Elimination Half-life (t½) | 1.45 - 5.22 hours (single oral doses of 5-1500 mg) | Healthy Volunteers |

| Total Excretion (Oral Dose) | ~79% of the administered radioactive dose recovered in urine and feces[1] | Healthy Males |

| Total Excretion (IV Dose) | ~70% of the administered radioactive dose recovered in urine and feces[1] | Healthy Males |

| Drug-Drug Interactions |

| Effect on this compound PK (with Clesacostat) | No clinically meaningful differences in systemic exposure[8] | Healthy Volunteers |

Pharmacodynamics

Preclinical Evidence

In a preclinical model, rats fed a Western diet exhibited elevated plasma and hepatic triglycerides. Treatment with this compound demonstrated a reduction in both plasma and hepatic triglycerides, supporting the compound's mechanism of action.

Clinical Evidence

The pharmacodynamic effects of this compound have been evaluated in patients with NAFLD and MASH (Metabolic dysfunction-associated steatohepatitis), primarily by measuring the change in liver fat content using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

A randomized, double-blind, placebo-controlled Phase 2a study in 48 patients with NAFLD evaluated two doses of this compound (50 mg and 300 mg) administered twice daily for 14 days.[9]

Table 3: Pharmacodynamic Effects of this compound Monotherapy in NAFLD Patients (14-day study)

| Parameter | Placebo (n=16) | This compound 50 mg BID (n=17) | This compound 300 mg BID (n=15) |

|---|---|---|---|

| Mean % Change in Whole Liver Fat from Baseline | -10.94% | -32.62% | -41.14% |

| Change in Serum Triglycerides | Not reported | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |

| Change in Plasma PCSK9 | Not reported | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |

Source: Saxena, A. et al. 70th Annu Meet Am Assoc Study Liver Dis (AASLD) (Nov 8-12, Boston) 2019, Abst 2127.[9]

The MIRNA trial (NCT04321031) was a larger Phase 2, randomized, double-blind, double-dummy study in 255 patients with biopsy-confirmed MASH and F2-F3 fibrosis.[2] This study evaluated several doses of this compound monotherapy (25 mg, 75 mg, 150 mg, and 300 mg twice daily) and two combination regimens with the acetyl-CoA carboxylase (ACC) inhibitor, clesacostat (B8194134), over 48 weeks.[2] The primary endpoint was a composite of MASH resolution without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of MASH.[2]

Table 4: Primary Endpoint Achievement in the MIRNA Phase 2 Study (48 weeks)

| Treatment Group | N | Proportion Achieving Primary Endpoint |

|---|---|---|

| Placebo | 34 | 38% |

| This compound 25 mg BID | 35 | 46% |

| This compound 75 mg BID | 48 | Data not fully disclosed |

| This compound 150 mg BID | 42 | Data not fully disclosed |

| This compound 300 mg BID | 31 | Data not fully disclosed |

| This compound 150 mg + Clesacostat 5 mg BID | 35 | Met primary endpoint |

| This compound 300 mg + Clesacostat 10 mg BID | 30 | Met primary endpoint |

While specific percentages for all monotherapy arms are not available, all this compound experimental groups showed greater effects on MASH resolution without worsening of fibrosis than with placebo alone.[2] this compound monotherapy did not meet the primary endpoint.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the design of the key clinical studies, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

Caption: Workflow of the Phase 1 ADME study (NCT04800349/C2541007).

Experimental Protocols

Human ADME Study (NCT04800349/C2541007)

This Phase 1 study in healthy male volunteers was designed to characterize the absorption, metabolism, and excretion of this compound.[1]

-

Study Design: Open-label, fixed-sequence, two-period study.

-

Participants: 6 healthy adult males.[1]

-

Period 1: Administration of a single 300 mg oral dose of [14C]this compound.

-

Washout: A sufficient period to ensure clearance of the drug.

-

Period 2: Administration of a single 100 µg intravenous microdose of [14C]this compound.

-

Sample Collection: Serial collection of blood, urine, and feces throughout the study periods.[1]

-

Analysis: Quantification of total radioactivity, as well as concentrations of unchanged this compound and its metabolites in all matrices to determine mass balance, routes of excretion, and metabolic pathways.[1]

MIRNA Phase 2 Study in MASH (NCT04321031)

This Phase 2 study was designed to evaluate the efficacy and safety of this compound as a monotherapy and in combination with Clesacostat in patients with MASH and significant fibrosis.[2][10][11]

-

Study Design: Randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.

-

Participants: 255 adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.[2]

-

Treatment Arms:

-

Placebo twice daily

-

This compound 25 mg twice daily

-

This compound 75 mg twice daily

-

This compound 150 mg twice daily

-

This compound 300 mg twice daily

-

This compound 150 mg + Clesacostat 5 mg twice daily

-

This compound 300 mg + Clesacostat 10 mg twice daily

-

-

Treatment Duration: 48 weeks.[2]

-

Primary Endpoint: A composite of:

-

Resolution of MASH with no worsening of liver fibrosis.

-

Improvement in liver fibrosis by at least one stage with no worsening of MASH.[2]

-

-

Key Secondary/Exploratory Endpoints:

-

Change from baseline in liver fat content assessed by MRI-PDFF.

-

Changes in liver enzymes and other non-invasive markers of liver injury and fibrosis.

-

Safety and tolerability.

-

Conclusion

This compound, a selective DGAT2 inhibitor, has demonstrated a clear pharmacodynamic effect in reducing hepatic steatosis in patients with NAFLD and MASH. Its pharmacokinetic profile is characterized by oral availability and metabolism primarily via CYP3A. While this compound monotherapy showed a positive effect on MASH resolution compared to placebo in the MIRNA trial, it did not meet the primary endpoint. However, the combination with the ACC inhibitor Clesacostat showed a more pronounced effect, meeting the primary endpoint in the same study.[2] The ongoing and future clinical development will further delineate the therapeutic potential of this compound, both as a monotherapy and as part of a combination regimen, for the treatment of NASH. The favorable safety and tolerability profile observed thus far supports its continued investigation in this patient population with a high unmet medical need.[2][9]

References

- 1. pfizer.com [pfizer.com]

- 2. Efficacy and safety of this compound alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfizer.com [pfizer.com]

- 4. FDA grants Fast Track status for Pfizer’s NASH combination therapy [pharmaceutical-technology.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor this compound in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor this compound in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Ervogastat: A Technical Whitepaper on Potential Therapeutic Applications Beyond NASH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ervogastat, a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), is currently under clinical investigation primarily for the treatment of non-alcoholic steatohepatitis (NASH). However, the fundamental role of DGAT2 in triglyceride synthesis suggests a broader therapeutic potential for this compound in a range of metabolic disorders beyond NASH. This technical guide explores the preclinical evidence and mechanistic rationale for these extended applications, including obesity, type 2 diabetes, hyperlipidemia, and associated cardiovascular and cardiorenal diseases. Detailed experimental protocols and quantitative data from key preclinical studies are presented to provide a comprehensive resource for researchers in the field.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of DGAT2, an enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1] DGAT2 is highly expressed in the liver and adipose tissue and plays a crucial role in lipid homeostasis. By inhibiting DGAT2, this compound effectively reduces the synthesis and storage of triglycerides, leading to a decrease in lipid accumulation in various tissues.[1][2] This mechanism of action forms the basis of its therapeutic potential in a variety of metabolic diseases characterized by dysregulated lipid metabolism.

Potential Therapeutic Applications Beyond NASH

The inhibition of triglyceride synthesis by this compound has significant implications for several metabolic conditions beyond NASH.

Obesity

Preclinical studies in animal models of diet-induced obesity have demonstrated the potential of DGAT2 inhibitors to reduce body weight and adiposity. By limiting the storage of excess energy as triglycerides in adipose tissue, this compound may offer a novel therapeutic approach for weight management.

Type 2 Diabetes

The accumulation of lipids in non-adipose tissues, such as skeletal muscle and the liver, is a key contributor to insulin (B600854) resistance, a hallmark of type 2 diabetes.[3] By reducing ectopic lipid deposition, DGAT2 inhibition may improve insulin sensitivity and glycemic control.[1] Preclinical evidence suggests that DGAT2 inhibition can lead to improvements in glucose tolerance and insulin signaling.[4]

Hyperlipidemia and Cardiovascular Disease

Elevated levels of plasma triglycerides are an independent risk factor for cardiovascular disease. DGAT2 is a key regulator of hepatic very-low-density lipoprotein (VLDL) production, the primary carrier of triglycerides in the blood. By inhibiting hepatic triglyceride synthesis, this compound has the potential to lower plasma triglyceride levels, thereby reducing the risk of atherosclerosis and other cardiovascular complications.[1]

Cardioprotective Effects

Preclinical research suggests that inhibition of DGAT2 may have direct cardioprotective effects. In a mouse model, combined inhibition of DGAT1 and DGAT2 was shown to protect the heart against lipid accumulation induced by a high-fat diet, without negatively impacting cardiac function.[5] This suggests a potential role for this compound in preventing or treating cardiac steatosis and related cardiomyopathies.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the effects of DGAT2 inhibition in models of obesity, hyperlipidemia, and cardiac dysfunction.

Table 1: Effects of DGAT2 Inhibition on Body Weight and Adiposity in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment Group | Result | Significance |

| Body Weight Gain | DGAT1/2 Inhibition | Attenuated | p < 0.05 |

| Fat Mass | DGAT1/2 Inhibition | Reduced | Not Specified |

Data adapted from a study involving co-inhibition of DGAT1 and DGAT2 in mice on a high-fat diet.[5]

Table 2: Effects of DGAT2 Inhibition on Plasma Lipids in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment Group | Result | Significance |

| Serum Triglycerides | DGAT1/2 Inhibition | Reduced | p < 0.01 |

| Serum Cholesterol | DGAT1/2 Inhibition | Reduced | Not Specified |

Data adapted from a study involving co-inhibition of DGAT1 and DGAT2 in mice on a high-fat diet.[5]

Table 3: Effects of DGAT2 Inhibition on Cardiac Parameters in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment Group | Result | Significance |

| Cardiac Triglyceride Content | DGAT1/2 Inhibition | Reduced | p < 0.01 |

| Basal Cardiac Function | DGAT1/2 Inhibition | Unaffected | Not Specified |

Data adapted from a study involving co-inhibition of DGAT1 and DGAT2 in mice on a high-fat diet.[5]

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

Objective: To induce obesity and related metabolic dysfunctions in mice to evaluate the therapeutic efficacy of DGAT2 inhibitors.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Control diet (e.g., 10% kcal from fat)

-

DGAT2 inhibitor (e.g., this compound) or vehicle

-

Metabolic cages for monitoring food and water intake, and energy expenditure

-

Equipment for measuring body weight and composition (e.g., EchoMRI)

Procedure:

-

Acclimatize mice to individual housing for one week.

-

Randomize mice into two groups: control diet and HFD.

-

Provide ad libitum access to the respective diets and water for 12-16 weeks.

-

Monitor body weight and food intake weekly.

-

After the induction of obesity, randomize the HFD-fed mice into treatment (DGAT2 inhibitor) and vehicle control groups.

-

Administer the DGAT2 inhibitor or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

-

Continue to monitor body weight, food intake, and body composition throughout the treatment period.

-

At the end of the study, collect blood and tissues for further analysis.

Hyperinsulinemic-Euglycemic Clamp for a ssessment of Insulin Sensitivity

Objective: To assess whole-body and tissue-specific insulin sensitivity in mice treated with a DGAT2 inhibitor.

Materials:

-

Anesthetized mice with indwelling catheters in the jugular vein and carotid artery

-

Infusion pumps

-

Human insulin

-

20% dextrose solution

-

[3-³H]glucose tracer

-

Blood glucose meter

Procedure:

-

Fast mice for 5-6 hours prior to the clamp procedure.[6]

-

Initiate a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.[6]

-

After a basal period, start a continuous infusion of human insulin to achieve hyperinsulinemia.[7]

-

Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).[7]

-

Monitor blood glucose every 10 minutes from the carotid artery and adjust the dextrose infusion rate accordingly.[6]

-

The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.

-

Collect blood samples at the end of the clamp to determine glucose specific activity and calculate tissue-specific glucose uptake.

Measurement of Plasma Lipids

Objective: To quantify the levels of triglycerides, total cholesterol, HDL, and LDL in plasma samples from experimental animals.

Materials:

-

Plasma samples collected in EDTA-containing tubes

-

Commercial enzymatic colorimetric assay kits for triglycerides, total cholesterol, and HDL-cholesterol

-

Spectrophotometer or automated clinical chemistry analyzer

Procedure:

-

Collect whole blood from fasted animals and centrifuge to separate plasma.

-

Use commercial enzymatic kits to measure the concentrations of total cholesterol, triglycerides, and HDL-cholesterol according to the manufacturer's instructions.

-

Calculate LDL-cholesterol using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).[8]

-

Read the absorbance on a spectrophotometer and calculate the lipid concentrations based on a standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the central role of DGAT2 in triglyceride synthesis and its impact on related metabolic pathways.

References

- 1. mmpc.org [mmpc.org]

- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Increased lipid accumulation and insulin resistance in transgenic mice expressing DGAT2 in glycolytic (type II) muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hepatic insulin resistance in mice with hepatic overexpression of diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidic Profile in Obese and Overweight Dogs - WSAVA 2016 Congress - VIN [vin.com]

The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Hepatic Steatosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the terminal step of triglyceride (TG) synthesis and has emerged as a key therapeutic target for metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD). DGAT2 is highly expressed in the liver and preferentially utilizes fatty acids derived from de novo lipogenesis (DNL) for TG synthesis. Its inhibition has been shown to significantly reduce hepatic steatosis. This technical guide provides an in-depth overview of the function of DGAT2 in the liver, the molecular mechanisms by which it contributes to hepatic steatosis, and the effects of its modulation through genetic and pharmacological approaches. Detailed experimental protocols and quantitative data from key studies are presented to support further research and drug development in this area.

Core Function and Regulation of DGAT2 in the Liver

DGAT2 is an integral membrane protein primarily located in the endoplasmic reticulum (ER) of hepatocytes. It catalyzes the final and committed step in the synthesis of triglycerides by transferring an acyl-CoA to a diacylglycerol (DAG) molecule.[1][2] Unlike its isoform DGAT1, which preferentially esterifies exogenous fatty acids, DGAT2 has a higher affinity for newly synthesized fatty acids produced through DNL.[1][3] This makes DGAT2 a pivotal enzyme in the context of MASLD, where elevated DNL is a major contributor to fat accumulation in the liver.

The expression of the DGAT2 gene is regulated by nutritional and hormonal signals. In HepG2 cells, glucose has been shown to increase DGAT2 expression at the transcriptional level.[4] This induction is mediated by the synergistic action of the transcription factors Carbohydrate Response Element-Binding Protein (ChREBP) and Specificity Protein 1 (SP1).[4]

DGAT2 in the Pathophysiology of Hepatic Steatosis

The central role of DGAT2 in hepatic TG synthesis directly links its activity to the development of hepatic steatosis. Overexpression of DGAT2 in the liver of mice leads to a significant increase in hepatic triglyceride content and the development of fatty liver.[5] Conversely, inhibition or deletion of DGAT2 has been demonstrated to ameliorate hepatic steatosis in various preclinical models.

A Key Signaling Pathway: DGAT2, Phosphatidylethanolamine (B1630911), and SREBP-1c

Recent research has uncovered a novel signaling pathway through which DGAT2 influences hepatic lipid metabolism beyond its direct role in TG synthesis. Inhibition of DGAT2 shunts diacylglycerol towards the synthesis of phospholipids, leading to an increase in phosphatidylethanolamine (PE) levels within the endoplasmic reticulum.[3][6] This elevation in ER PE content inhibits the cleavage of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[3][6] The reduced activation of SREBP-1c leads to decreased expression of its target genes involved in fatty acid and triglyceride synthesis, thereby creating a dual mechanism for reducing hepatic steatosis: blocking TG synthesis directly and suppressing the entire lipogenic program.[3]

Experimental Evidence and Quantitative Data

Genetic Models: Knockout and Overexpression Studies

The generation of hepatocyte-specific Dgat2 knockout (LivDgat2KO) mice has provided significant insights into its function. These mice are protected from diet-induced hepatic steatosis.

| Model | Diet/Condition | Change in Hepatic Triglycerides | Change in Lipogenic Gene Expression | Reference |

| Hepatocyte-specific Dgat2 knockout (LivDgat2KO) mice | Fructose, Palmitate, Cholesterol (FPC) diet | ~70% reduction | Decreased expression of DNL genes | [1][7] |

| Adenoviral-mediated Dgat2 overexpression in mice | Standard chow | 2.4-fold increase | Increased Srebp1c mRNA | [5] |

Pharmacological Inhibition: ASOs and Small Molecules

Both antisense oligonucleotides (ASOs) and small molecule inhibitors targeting DGAT2 have demonstrated efficacy in reducing hepatic steatosis.

| Intervention | Model | Key Findings | Reference |

| DGAT2 Antisense Oligonucleotide (ASO) | High-fat diet-induced obese mice | >75% reduction in hepatic Dgat2 mRNA; marked reduction in hepatic TG content | [8] |

| DGAT2 Antisense Oligonucleotide (ASO) | ob/ob mice | >75% reduction in hepatic Dgat2 mRNA; improved hepatic steatosis | [8] |

| PF-06427878 (Small molecule inhibitor) | Rats on Western-type diet | Reduction in hepatic and plasma TG concentrations | [9][10] |

| PF-06427878 (Small molecule inhibitor) | Healthy adult humans (Phase 1 trial) | Reduced hepatic steatosis (measured by MRI-PDFF) | [9][10] |

| DGAT2 Inhibitor (unspecified) | C57BL/6J mice | Liver TG reduced from 9.38 to 4.20 mg/g | [3] |

| DGAT2 Inhibitor (unspecified) | ob/ob mice | 51% reduction in liver TGs | [3] |

Detailed Experimental Protocols

Generation of Hepatocyte-Specific Dgat2 Knockout Mice

A common strategy to generate liver-specific knockout mice is the Cre-LoxP system.

Protocol Outline:

-

Animal Models: Acquire Dgat2flox/flox mice, where exons critical for enzyme function (e.g., exons 3 and 4) are flanked by loxP sites, and mice expressing Cre recombinase under the control of the albumin promoter (Alb-Cre), which is specific to hepatocytes.[1]

-

Breeding: Cross Dgat2flox/flox mice with Alb-Cre mice.

-

Genotyping: Screen offspring via PCR to identify mice carrying both the floxed Dgat2 alleles and the Alb-Cre transgene.

-

Validation: Confirm the knockout specifically in the liver by:

DGAT2 Activity Assay

This assay measures the enzymatic activity of DGAT2 in liver microsomes.

Materials:

-

Liver microsomes (isolated from control and experimental animals)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl₂)

-

Bovine serum albumin (BSA)

-

1,2-dioleoylglycerol (DAG) substrate

-

[¹⁴C]oleoyl-CoA (radiolabeled substrate)

-

Chloroform/methanol solution

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:ethyl ether:acetic acid)

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine liver microsomal protein with the reaction buffer, BSA, and DAG.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).[11]

-

Termination: Stop the reaction by adding a chloroform/methanol solution.[11]

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Separation and Quantification: Separate the lipids using TLC. The spot corresponding to triglycerides is scraped, and the radioactivity is quantified using a scintillation counter to determine the amount of [¹⁴C]triglyceride formed.[11]

Quantification of Hepatic Triglycerides

A common and reliable method for quantifying liver TG content is the Folch method followed by a colorimetric or fluorometric assay.

Protocol Outline:

-

Homogenization: Homogenize a known weight of liver tissue in a chloroform/methanol mixture.[12]

-

Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.[12]

-

Drying and Reconstitution: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent (e.g., isopropanol).

-

Quantification: Use a commercial triglyceride quantification kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then measured via a colorimetric or fluorometric reaction.[13]

Immunoblotting for SREBP-1c

This technique is used to measure the levels of both the precursor and the active nuclear form of SREBP-1c.

Protocol Outline:

-

Protein Extraction: Prepare nuclear and cytoplasmic protein extracts from liver tissue.

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for SREBP-1.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. The precursor form will be a larger protein found in the cytoplasmic/membrane fraction, while the smaller, mature nuclear form will be in the nuclear fraction.[3][14]

Implications for Drug Development

The compelling preclinical and early clinical data for DGAT2 inhibitors highlight their potential as a therapeutic strategy for MASLD and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH).[9][10] By reducing hepatic steatosis, DGAT2 inhibition addresses a central pathogenic feature of the disease. The dual mechanism of action—directly blocking TG synthesis and indirectly suppressing de novo lipogenesis via the SREBP-1c pathway—makes it a particularly attractive target.

Ongoing clinical trials are evaluating the efficacy and safety of DGAT2 inhibitors, both as monotherapy and in combination with other agents, such as Acetyl-CoA Carboxylase (ACC) inhibitors.[15] These studies will be crucial in determining the long-term benefits of DGAT2 inhibition on liver histology, including inflammation and fibrosis, in patients with MASH.

Conclusion

DGAT2 is a pivotal enzyme in the pathogenesis of hepatic steatosis, primarily through its role in synthesizing triglycerides from fatty acids derived from de novo lipogenesis. A key signaling pathway has been identified where DGAT2 activity modulates ER phospholipid composition, which in turn regulates the master lipogenic transcription factor SREBP-1c. Genetic and pharmacological inhibition of DGAT2 has consistently demonstrated a significant reduction in liver fat in a variety of preclinical models and in early human trials. The detailed understanding of its function and the availability of robust experimental protocols will continue to drive the development of DGAT2 inhibitors as a promising therapeutic approach for the millions of individuals affected by MASLD/NASH.

References

- 1. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. How an experimental drug reverses fatty liver disease: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 7. Liver-Specific Expression of Transcriptionally Active SREBP-1c Is Associated with Fatty Liver and Increased Visceral Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel equation to determine the hepatic triglyceride concentration in humans by MRI: diagnosis and monitoring of NAFLD in obese patients before and after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]

The Developmental Journey of Ervogastat: A Pfizer DGAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ervogastat (PF-06865571) is an investigational, orally administered small molecule developed by Pfizer that selectively inhibits diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme plays a crucial role in the final step of triglyceride synthesis in the liver. By targeting DGAT2, this compound aims to reduce hepatic steatosis, a key driver of non-alcoholic steatohepatitis (NASH), a progressive liver disease with no currently approved treatments. This technical guide provides an in-depth overview of the developmental history of this compound, from its discovery and preclinical evaluation to its progression through clinical trials, both as a monotherapy and in combination with the acetyl-CoA carboxylase (ACC) inhibitor, Clesacostat (B8194134).

Introduction: The Rationale for DGAT2 Inhibition in NASH

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver fat accumulation (steatosis), inflammation, and hepatocyte injury, with or without fibrosis.[1][2] The progression of NASH can lead to cirrhosis, liver failure, and hepatocellular carcinoma. A central mechanism in the pathogenesis of NASH is the dysregulation of lipid metabolism, leading to an excess of triglycerides in the liver.[3]

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and fatty acyl-CoA to triglycerides.[3][4] Inhibition of DGAT2 presents a promising therapeutic strategy to decrease the production and storage of triglycerides in the liver, thereby addressing a fundamental cause of NASH.[3] Pfizer's interest in the DGAT2 mechanism stemmed from learnings from a previously discontinued (B1498344) NASH candidate, PF-06427878.[5][6] This earlier compound, despite showing promise, had suboptimal chemical properties for chronic use.[5] This led to the development of this compound (PF-06865571), a next-generation DGAT2 inhibitor with an improved profile.[5]

Discovery and Preclinical Development

Lead Optimization

The discovery of this compound was the result of a focused lead optimization program aimed at improving upon the initial DGAT2 inhibitor, PF-06427878. Key modifications included replacing a metabolically liable portion of the molecule with a 3,5-disubstituted pyridine (B92270) system and altering the amide group to a 3-THF group.[7][8] These changes were guided by metabolite identification studies and property-based drug design to enhance metabolic stability and reduce the potential for reactive metabolite formation.[7][8]

In Vitro Pharmacology

This compound is a potent and selective inhibitor of human DGAT2. It has vanishingly low potency against other related enzymes, including monoacylglycerol O-acyltransferases 1-3 (MOGAT1-3) and diacylglycerol O-acyltransferase 1 (DGAT1), with IC50 values greater than 50 μM for these off-targets.[9]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Human DGAT2 | 17.2[10] |

| Rat DGAT2 | 833[10] |

| Human Hepatocytes | 2.79[10] |

| Rat Hepatocytes | 6.02[10] |

| Monkey Hepatocytes | 2.13[10] |

| MGAT1-3, DGAT1 | >50,000[9] |

Preclinical Animal Models

The efficacy of DGAT2 inhibition was evaluated in various preclinical models of metabolic disease. Early research with predecessor compounds demonstrated the potential of this mechanism. For instance, PF-06424439, another early DGAT2 inhibitor from Pfizer, had a human DGAT2 IC50 of 14 nM.[1] In rats, it showed a half-life of 1.4 hours and a clearance of 18 mL/min/kg.[1] In dogs, the half-life was 1.2 hours with a similar clearance.[1]

Studies in a mouse model of NASH using the earlier DGAT2 inhibitor PF-06427878 showed significant improvements in liver fat levels and hepatocellular ballooning, a key feature of NASH.[5] The treatment also led to a decrease in liver inflammation and reduced the expression of several genes involved in lipid synthesis, such as Srebp1c, Acc1, Fasn, and Scd1.[5]

A study in sucrose (B13894) diet-fed Sprague-Dawley rats using this compound (0.3, 3, 10, 30, or 90 mg/kg, orally twice daily for 7 days) demonstrated a reduction in plasma triglyceride levels.[10]

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials, both as a single agent and in combination with Clesacostat, an ACC inhibitor that acts upstream of DGAT2 in the fatty acid synthesis pathway.[4] The combination therapy is based on the rationale that inhibiting both the synthesis of fatty acids (with Clesacostat) and their esterification into triglycerides (with this compound) could lead to a more pronounced reduction in liver fat.[3]

Phase 1 Studies

A Phase 1, open-label, fixed-sequence, 2-period study (Protocol C2541007) was conducted in healthy adult male participants to assess the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled this compound.[11][12] The study involved a single 300 mg oral dose of [14C]PF-06865571 and an intravenous microtracer dose.[11] The study found two main metabolites, M2 and M6, which accounted for 37% and 11% of the radioactivity in plasma, respectively.[11]

Another Phase 1 study investigated the pharmacokinetic drug interaction between this compound and Clesacostat in healthy adults.[13] This study was crucial to support the development of the combination therapy.[13]

Phase 2a Study (C3711005)

A Phase 2a, randomized, double-blind, placebo-controlled study (Protocol C3711005) evaluated the pharmacodynamics and safety of this compound co-administered with Clesacostat in participants with presumed NASH.[14] The study assessed the change in liver fat content using Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) over a 6-week treatment period.[14]

Table 2: Liver Fat Reduction in Phase 2a Study (C3711005) at 6 Weeks

| Treatment Group | Dose | Mean Liver Fat Reduction (%) |

| A | Placebo | 4[15] |

| B | This compound 25 mg BID + Clesacostat 10 mg BID | 54[15] |

| C | This compound 100 mg BID + Clesacostat 10 mg BID | 58[15] |

| D | This compound 300 mg QD + Clesacostat 20 mg QD | 60[15] |

| E | This compound 300 mg BID + Clesacostat 10 mg BID | 48[15] |

The study concluded that the combination of this compound and Clesacostat may help lower liver fat levels in patients with NASH.[14]

Phase 2 MIRNA Study (NCT04321031)

The MIRNA (Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis) study is a large, randomized, double-blind, placebo-controlled Phase 2 trial designed to assess the efficacy and safety of various doses of this compound alone and in combination with Clesacostat in adults with biopsy-confirmed NASH and fibrosis stage 2 or 3.[16][17][18] The primary endpoint of the study is the proportion of participants achieving either NASH resolution without worsening of fibrosis or at least a one-stage improvement in fibrosis without worsening of NASH at week 48.[16][19]

The study design includes multiple arms to evaluate a range of doses.[19]

Table 3: Treatment Arms in the MIRNA Phase 2 Study

| Arm | Treatment |

| 1 | Placebo[19] |

| 2 | This compound 25 mg BID[19] |

| 3 | This compound 75 mg BID[19] |

| 4 | This compound 150 mg BID[19] |

| 5 | This compound 300 mg BID[19] |

| 6 | This compound 150 mg BID + Clesacostat 5 mg BID[19] |

| 7 | This compound 300 mg BID + Clesacostat 10 mg BID[19] |

The FDA granted Fast Track designation to the this compound/Clesacostat combination therapy for the treatment of NASH with liver fibrosis, a decision based on nonclinical and Phase 2a study results.[2][20][21][22][23]

Mechanism of Action and Signaling Pathways